molecular formula C18H19N5O2 B11598165 5-(3-Imidazol-1-yl-propylamino)-2-p-tolyloxymethyl-oxazole-4-carbonitrile

5-(3-Imidazol-1-yl-propylamino)-2-p-tolyloxymethyl-oxazole-4-carbonitrile

Cat. No.: B11598165
M. Wt: 337.4 g/mol
InChI Key: HYCRCMDCKQRMDW-UHFFFAOYSA-N
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Description

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features an imidazole ring, an oxazole ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring, the oxazole ring, and the attachment of the phenoxy group. Common synthetic routes involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions include imidazole N-oxides, primary amines, and various substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

5-(3-imidazol-1-ylpropylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H19N5O2/c1-14-3-5-15(6-4-14)24-12-17-22-16(11-19)18(25-17)21-7-2-9-23-10-8-20-13-23/h3-6,8,10,13,21H,2,7,9,12H2,1H3

InChI Key

HYCRCMDCKQRMDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=C(O2)NCCCN3C=CN=C3)C#N

Origin of Product

United States

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